2-benzamido-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a type of 4,5,6,7-tetrahydrobenzo[d]thiazole . It has been studied for its potential as a dual kinase inhibitor against CK2 and GSK3β . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .
Synthesis Analysis
The compound was synthesized as part of a series of “tetrahydrobenzo[d]thiazoles” . The structural analogs of the lead were designed and confirmed by pharmacophore mapping and molecular docking .Molecular Structure Analysis
The molecular structure of this compound was confirmed by techniques such as proton nuclear magnetic resonance (1 H NMR), carbon-13 nuclear magnetic resonance (13 C NMR), and High Resolution Mass Spectrometer (HRMS) .Chemical Reactions Analysis
The compound has shown high dual kinase inhibitory activity at a concentration of 1.9 μM against CK2 and 0.67 μM against GSK3β . This suggests that it could be used to inhibit both kinases simultaneously to prevent PTEN deactivation more efficiently .科学的研究の応用
Synthesis and Biological Importance
2-Benzamido-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide, as part of the broader class of benzothiazole (BT) derivatives, demonstrates significant biological and pharmacological activities. The fusion of the benzothiazole ring with various functional groups, including urea and guanidine moieties, has resulted in compounds with diverse therapeutic potentials. For example, UBT derivatives like Frentizole are utilized in treating rheumatoid arthritis and systemic lupus erythematosus. Moreover, benzothiazole derivatives exhibit a broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Their ability to act as antitumor agents is particularly notable, with some 2-arylbenzothiazoles being explored as potential chemotherapeutics. These compounds' structural simplicity and synthetic accessibility have fostered significant interest in their development as pharmacophores for various diseases, highlighting their importance in medicinal chemistry and drug discovery efforts (Rosales-Hernández et al., 2022), (Kamal et al., 2015).
Anticancer and Antimicrobial Properties
The anticancer properties of benzothiazole derivatives are a significant area of research. Structural modifications of the benzothiazole scaffold have led to the development of various series of compounds displaying potent antitumor activities. These modifications aim to enhance the compounds' biological profile and synthetic accessibility, making benzothiazoles and their conjugates promising candidates for chemotherapy. Additionally, benzothiazole derivatives have demonstrated a range of antimicrobial activities, supporting their potential as therapeutic agents against bacterial and viral infections (Ahmed et al., 2012).
Advancements in Pharmacological Activities
The pharmacological significance of benzothiazole derivatives extends beyond their anticancer and antimicrobial properties. They have also shown promising results as antioxidant and anti-inflammatory agents. The exploration of benzofused thiazole derivatives in this context underscores the potential for developing new therapeutic agents with enhanced activity profiles. These findings indicate the versatility of benzothiazole derivatives in addressing a wide array of health conditions, further affirming their valuable role in medicinal chemistry and pharmacology (Raut et al., 2020).
作用機序
The compound acts as a dual kinase inhibitor against CK2 and GSK3β . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation . Thus, it is essential to inhibit both kinases simultaneously to prevent PTEN deactivation more efficiently .
将来の方向性
特性
IUPAC Name |
2-benzamido-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c27-21(17-10-5-2-6-11-17)26-23-25-20-18(12-7-13-19(20)29-23)22(28)24-15-14-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15H2,(H,24,28)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQWANFDNAQSDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3)C(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。